molecular formula C12H15FN2O3 B4718312 N'-(2-fluorophenyl)-N-(3-methoxypropyl)oxamide CAS No. 5919-52-8

N'-(2-fluorophenyl)-N-(3-methoxypropyl)oxamide

Cat. No.: B4718312
CAS No.: 5919-52-8
M. Wt: 254.26 g/mol
InChI Key: UJGWFBHVKOZNEN-UHFFFAOYSA-N
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Description

N’-(2-fluorophenyl)-N-(3-methoxypropyl)oxamide is an organic compound characterized by the presence of a fluorophenyl group and a methoxypropyl group attached to an oxamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-(2-fluorophenyl)-N-(3-methoxypropyl)oxamide typically involves the reaction of 2-fluoroaniline with 3-methoxypropylamine in the presence of an oxalyl chloride derivative. The reaction proceeds through the formation of an intermediate isocyanate, which subsequently reacts with the amine to form the desired oxamide.

Industrial Production Methods: Industrial production of N’-(2-fluorophenyl)-N-(3-methoxypropyl)oxamide may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: N’-(2-fluorophenyl)-N-(3-methoxypropyl)oxamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group in N’-(2-fluorophenyl)-N-(3-methoxypropyl)oxamide can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols, basic conditions.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N’-(2-fluorophenyl)-N-(3-methoxypropyl)oxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N’-(2-fluorophenyl)-N-(3-methoxypropyl)oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity to these targets, while the methoxypropyl group can influence the compound’s solubility and bioavailability. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • N’-(2-chlorophenyl)-N-(3-methoxypropyl)oxamide
  • N’-(2-bromophenyl)-N-(3-methoxypropyl)oxamide
  • N’-(2-fluorophenyl)-N-(3-ethoxypropyl)oxamide

Comparison: N’-(2-fluorophenyl)-N-(3-methoxypropyl)oxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Compared to its chlorinated or brominated analogs, the fluorinated compound may exhibit different pharmacokinetic properties and binding affinities. The methoxypropyl group also differentiates it from compounds with other alkoxy groups, affecting its solubility and interaction with molecular targets.

Properties

IUPAC Name

N'-(2-fluorophenyl)-N-(3-methoxypropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O3/c1-18-8-4-7-14-11(16)12(17)15-10-6-3-2-5-9(10)13/h2-3,5-6H,4,7-8H2,1H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJGWFBHVKOZNEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C(=O)NC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80367027
Record name N'-(2-fluorophenyl)-N-(3-methoxypropyl)oxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80367027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5919-52-8
Record name N'-(2-fluorophenyl)-N-(3-methoxypropyl)oxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80367027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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